5-Bromo-2-methoxy-4-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

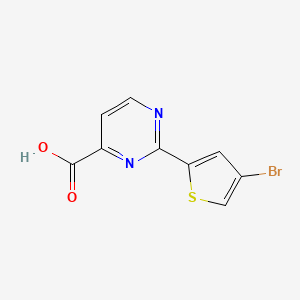

5-Bromo-2-methoxy-4-methylbenzaldehyde is a chemical compound with the CAS Number: 923281-67-8. It has a molecular weight of 229.07 . The compound is solid in physical form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-2-methoxy-4-methylbenzaldehyde . The InChI code is1S/C9H9BrO2/c1-6-3-9 (12-2)7 (5-11)4-8 (6)10/h3-5H,1-2H3 . The InChI key is XPPKFEJWOOFGIK-UHFFFAOYSA-N . It is recommended to be stored at a temperature of 2-8°C . The compound is shipped at room temperature .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

5-Bromo-2-methoxy-4-methylbenzaldehyde is involved in various synthesis and chemical transformation processes. It's used as a starting material or intermediate in the synthesis of complex organic compounds. For example, it has been utilized in the formation of 2-bromo-3-hydroxybenzaldehyde, an intermediate in the synthesis of complex naphthalenes (Otterlo et al., 2004). Additionally, its derivatives, such as Methyl 4-Bromo-2-methoxybenzoate, are synthesized through multi-step chemical processes, indicating its utility in pharmaceutical and material science applications (Chen Bing-he, 2008).

Photochemical Studies

The compound and its derivatives are studied for their photochemical properties. For instance, the effect of substituents like 4-methoxy on the photochemical conversion of related benzaldehydes to quinodimethanes has been examined, shedding light on the intricate photochemical behaviors of these compounds (Charlton & Koh, 1988).

Electrochemical Analysis

Electrochemical behaviors of polymers functionalized with derivatives of 5-Bromo-2-methoxy-4-methylbenzaldehyde, such as 2-hydroxy-5-bromobenzaldehyde polyacrylamide, have been investigated. These studies are crucial for understanding the electrical properties of these materials and their potential applications in electronics and sensor technologies (Hasdemir et al., 2011).

Drug Discovery and Synthesis Optimization

In the field of drug discovery, the compound serves as a key intermediate. For instance, its analog, 5-bromo-2-methylamino-8-methoxyquinazoline, is a critical intermediate in drug development, with improvements in its synthesis contributing to more efficient drug discovery processes (Nishimura & Saitoh, 2016).

Environmental and Analytical Chemistry

The compound and its derivatives are also relevant in environmental and analytical chemistry. For instance, transformations of halogenated aromatic aldehydes by anaerobic bacteria have been studied, indicating the environmental impact and biodegradation pathways of these compounds (Neilson et al., 1988).

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that aldehydes can react with various nucleophiles, including amines and hydrazines .

Mode of Action

5-Bromo-2-methoxy-4-methylbenzaldehyde, being an aldehyde, can undergo nucleophilic addition reactions. For instance, it can react with hydroxylamine to form oximes or with hydrazine to form hydrazones . The oxygen in hydroxylamine can act as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

The formation of oximes and hydrazones can be part of various biochemical pathways, including those involved in detoxification processes .

Result of Action

The formation of oximes and hydrazones can have various effects at the molecular and cellular levels, depending on the specific context .

Propiedades

IUPAC Name |

5-bromo-2-methoxy-4-methylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPKFEJWOOFGIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734886 |

Source

|

| Record name | 5-Bromo-2-methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methoxy-4-methylbenzaldehyde | |

CAS RN |

923281-67-8 |

Source

|

| Record name | 5-Bromo-2-methoxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(1-Piperazinyl)[1,2,4]triazolo[4,3-a]pyrimidine dihydrochloride](/img/structure/B1374147.png)

amine](/img/structure/B1374151.png)

![[2-(But-3-en-1-yloxy)phenyl]boronic acid](/img/structure/B1374156.png)

![4-[(2-Tert-butylphenyl)amino]benzoic acid](/img/structure/B1374161.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1374162.png)

![2-{[(Benzyloxy)carbonyl]amino}hept-6-enoic acid](/img/structure/B1374163.png)